5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1-propyl-1H-pyrazol-5-amine with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-b)pyrimidin-5-one
- 3-Phenyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-c)pyrimidin-5-one
Uniqueness
5H-1,2,4-Triazolo[3,4-i]purin-5-one,6,7-dihydro-3-phenyl-6-propyl- is unique due to its specific triazolopyrimidine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
135446-00-3 |
---|---|
Molecular Formula |
C15H14N6O |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
3-phenyl-6-propyl-9H-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C15H14N6O/c1-2-8-20-13-11(16-9-17-13)14-19-18-12(21(14)15(20)22)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17) |
InChI Key |
PKWLRDDORJNIGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=CC=C4)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.